molecular formula C20H21ClF2N2O4S B2562614 N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 695194-64-0

N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B2562614
CAS No.: 695194-64-0
M. Wt: 458.9
InChI Key: PFCXULWXSIXDDX-UHFFFAOYSA-N
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Description

N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole moiety with a sulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the chlorodifluoromethoxy group. The final step involves the sulfonation of the benzene ring and the coupling of the indole derivative with the sulfonamide group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorodifluoromethoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and sulfonamides, such as:

  • **N-{2-[5-(trifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide
  • **N-{2-[5-(methoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide

Uniqueness

N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide is unique due to the presence of the chlorodifluoromethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClF2N2O4S/c1-12-4-7-18(28-3)19(10-12)30(26,27)24-9-8-15-13(2)25-17-6-5-14(11-16(15)17)29-20(21,22)23/h4-7,10-11,24-25H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCXULWXSIXDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClF2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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